molecular formula C13H14F3N3O B12169462 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide

Cat. No.: B12169462
M. Wt: 285.26 g/mol
InChI Key: GFFOQQKLBNYQMH-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the benzimidazole ring enhances the compound’s stability and bioactivity, making it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide typically involves the condensation of 2-(trifluoromethyl)-1H-benzimidazole with pentanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)-1H-benzimidazole
  • 4-(trifluoromethyl)-1H-benzimidazole
  • 5-(trifluoromethyl)-1H-benzimidazole

Uniqueness

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pentanamide is unique due to the presence of both the trifluoromethyl group and the pentanamide moiety.

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pentanamide

InChI

InChI=1S/C13H14F3N3O/c1-2-3-4-11(20)17-8-5-6-9-10(7-8)19-12(18-9)13(14,15)16/h5-7H,2-4H2,1H3,(H,17,20)(H,18,19)

InChI Key

GFFOQQKLBNYQMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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